molecular formula C15H19F3N2O2S B2416694 N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1324691-15-7

N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2416694
CAS No.: 1324691-15-7
M. Wt: 348.38
InChI Key: WPPRCIZOYVADBK-UHFFFAOYSA-N
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Description

N1-((1-(Thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide-based compound designed for pharmaceutical and chemical biology research. Its molecular structure, which incorporates a thiophene heterocycle and a trifluoroethyl group, is of significant interest in medicinal chemistry. The thiophene ring is a common building block in the development of bioactive molecules, as demonstrated by its presence in compounds investigated as viral entry inhibitors against pathogens like the Ebola virus . The oxalamide functional group serves as a privileged scaffold for constructing compounds that target protein-protein interactions, making it valuable in drug discovery for its potential to modulate various biological pathways. Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules. It is also suitable for structure-activity relationship (SAR) studies, particularly in optimizing the properties of ligands for targets where the combination of heterocyclic and fluorinated motifs is relevant. The compound must be handled by trained personnel in a laboratory setting. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclohexyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c16-15(17,18)10-20-13(22)12(21)19-9-14(6-2-1-3-7-14)11-5-4-8-23-11/h4-5,8H,1-3,6-7,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRCIZOYVADBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Oxalamide Formation: The final step involves the reaction of the thiophene-cyclohexyl intermediate with oxalyl chloride and 2,2,2-trifluoroethylamine under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Corresponding amines

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid side chains. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.

    Dorzolamide: A thiophene derivative used in the treatment of glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its combination of a thiophene ring, a cyclohexyl group, and an oxalamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N1-((1-(thiophen-2-yl)cyclohexyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxalamide linkage. The molecular formula is C18H23F3N2O2SC_{18}H_{23}F_3N_2O_2S, with a molecular weight of 396.52 g/mol. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on thiophene derivatives have shown that they can interact with DNA and inhibit tumor growth. Specific investigations into oxalamide derivatives have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including modulation of oxidative stress and interference with cell cycle progression .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activity. The oxalamide linkage may enhance this effect by improving the compound's ability to penetrate bacterial membranes. In vitro studies have shown that related compounds exhibit activity against various bacterial strains, including resistant strains .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The thiophene ring can act as a ligand for certain enzymes, potentially inhibiting their activity.
  • DNA Binding : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased apoptosis .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of thiophene-containing oxalamides on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of conventional chemotherapeutic agents .
  • Animal Models : In vivo studies using murine models demonstrated that administration of similar oxalamide derivatives resulted in a marked reduction in tumor size compared to control groups. The mechanisms involved were linked to both direct cytotoxicity and enhanced immune response .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against resistant bacterial strains
MechanismDNA intercalation; ROS generation

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires multi-step reactions with strict control of temperature, solvent polarity, and reaction time. For example, coupling thiophene derivatives with trifluoroethylamine intermediates under anhydrous conditions (e.g., THF at 0–5°C) minimizes side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity . Monitoring intermediates with TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-acyl chloride ratio) can improve yields above 70%.

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm proton environments and carbon backbone. 2D NMR (COSY, HSQC) resolves overlapping signals from cyclohexyl and thiophene groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight (±2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) with UV detection at 254 nm .

Advanced: How can computational methods predict the compound’s biological targets?

Methodological Answer:
Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with enzymes/receptors (e.g., kinases, GPCRs). Ligand preparation involves optimizing 3D conformers (Open Babel), while protein structures are sourced from PDB (e.g., 6COX for cyclooxygenase). Docking scores (binding energy < −7 kcal/mol) and MD simulations (GROMACS, 100 ns) validate binding stability. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with trifluoroethylamide) .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation times). Strategies include:

  • Standardized Assays : Use NIH/3T3 (for cytotoxicity) or HCT-116 (anticancer) cells with matched passage numbers.
  • Orthogonal Validation : Pair MTT assays with flow cytometry (apoptosis) or Western blotting (target protein inhibition) .
  • Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data across studies, adjusting for confounding factors like solvent (DMSO vs. PBS) .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:
Key factors:

  • Temperature : Store at −20°C in amber vials to prevent thermal degradation.
  • Solvent : Lyophilize and store in anhydrous DMSO (sealed under argon) to avoid hydrolysis of the oxalamide bond.
  • Light Exposure : Protect from UV/visible light using foil-wrapped containers to prevent photoisomerization .

Advanced: How do structural modifications alter pharmacological profiles?

Methodological Answer:
Systematic SAR studies involve:

  • Substituent Variation : Replace trifluoroethyl with cyclopropylmethyl (synthesized via Suzuki coupling) to modulate lipophilicity (logP calculated via ChemDraw).
  • Bioisosteric Replacement : Swap thiophene with furan (using Pd-catalyzed cross-coupling) to assess impact on target affinity.
  • In Vivo Testing : Administer derivatives (10 mg/kg, IP) in murine models, monitoring pharmacokinetics (LC-MS/MS plasma analysis) and toxicity (ALT/AST levels) .

Basic: What solvents and conditions are optimal for its solubility in biological assays?

Methodological Answer:
The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (10 mM), diluted to ≤0.1% in cell culture media. For in vitro assays, pre-warm solutions to 37°C and sonicate (30 s, 40 kHz) to prevent precipitation. Confirm solubility via dynamic light scattering (DLS) to ensure particle size <200 nm .

Advanced: What kinetic studies elucidate its metabolic pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human hepatocytes (1 mg/mL, NADPH-regenerating system) for 0–120 min. LC-MS identifies metabolites (e.g., hydroxylation at cyclohexyl C3).
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BD Gentest™) to calculate IC₅₀ values. Correlate with PBPK models (Simcyp) to predict human clearance .

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